4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Overview
Description
The compound of interest, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid, is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered attention due to its presence in various biologically active molecules. The oxadiazole ring is a five-membered structure containing two nitrogen atoms and one oxygen atom. The benzoic acid moiety is a common fragment in medicinal chemistry, often imparting desirable physicochemical properties to the molecule.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles can be achieved through several methods. One approach involves the solid-phase synthesis where benzoic acids bound to a polystyrene resin are activated and allowed to react with N-hydroxyamidines to form 1,2,4-oxadiazoles . Another method suggests the oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles with air oxygen in the presence of a cobalt acetate catalytic system, which provides a more efficient route to 4-substituted benzoic acids containing a 1,2,4-oxadiazole ring .
Molecular Structure Analysis
The molecular structure of compounds related to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid has been studied using various spectroscopic techniques and theoretical calculations. For instance, the structures of azo-benzoic acids were confirmed using NMR, UV-VIS, and IR spectroscopy, and their molecular geometries were optimized using density functional theory . Similarly, the crystal structure of related compounds has been elucidated through X-ray crystallography, providing insights into the arrangement of molecules and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of 1,2,4-oxadiazole derivatives can be quite diverse. For example, the reaction of benzylcyanide with nitric oxide leads to the formation of a 5-iminium-sydnone N-oxide, which can further react to form new derivatives such as Schiff bases . The stability of these compounds in acidic and basic conditions has been noted, which is a significant property for the development of pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by the substituents on the oxadiazole ring and the benzoic acid moiety. The presence of different substituents can lead to variations in solubility, melting points, and stability. The acid-base dissociation and tautomerism of these compounds can be solvent-dependent, which is crucial for their behavior in biological systems . The crystal structures often reveal the propensity for forming dimers and the importance of hydrogen bonding and π-π stacking interactions in the solid state .
Scientific Research Applications
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- Summary of Application : 1,3,4-Oxadiazoles play a key role in the fight against diseases affecting humans, animals, and plants . They have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
- Methods of Application : The article discusses various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity .
- Results or Outcomes : It has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . In addition, compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
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- Summary of Application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Methods of Application : The review article provides the coverage of synthetic account of 1,2,4-oxadiazoles as anti-infective agents along with their potential for SAR, activity potential, promising target for mode of action .
- Results or Outcomes : The efforts have been made to provide the chemical intuitions to the reader to design new chemical entity with potential of anti-infective activity .
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- Summary of Application : Oxadiazoles have been synthesized and evaluated as promising anticancer agents .
- Methods of Application : The compounds were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .
- Results or Outcomes : The synthesized compounds were screened for anticancer activity. IC 50 values of the most active compounds were observed to be 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .
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- Summary of Application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Methods of Application : The review article provides the coverage of synthetic account of 1,2,4-oxadiazoles as anti-infective agents along with their potential for SAR, activity potential, promising target for mode of action .
- Results or Outcomes : The efforts have been made to provide the chemical intuitions to the reader to design new chemical entity with potential of anti-infective activity .
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- Summary of Application : Oxadiazoles have been synthesized and evaluated as promising antidiabetic agents .
- Methods of Application : The compounds were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .
- Results or Outcomes : The synthesized compounds were screened for antidiabetic activity .
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- Summary of Application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as antiviral agents .
- Methods of Application : The review article provides the coverage of synthetic account of 1,2,4-oxadiazoles as antiviral agents along with their potential for SAR, activity potential, promising target for mode of action .
- Results or Outcomes : The efforts have been made to provide the chemical intuitions to the reader to design new chemical entity with potential of antiviral activity .
properties
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-11-9(12-15-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKAUYQBZSOHRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427807 | |
Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
CAS RN |
95124-68-8 | |
Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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